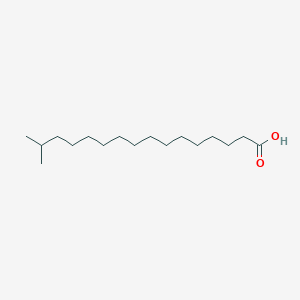

15-Methylpalmitic acid

説明

特性

IUPAC Name |

15-methylhexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUXHTGBZYEGHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166853 |

Source

|

| Record name | Hexadecanoic acid, 15-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-03-8 |

Source

|

| Record name | 15-Methylhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic acid, 15-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 15-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Methylhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANOIC ACID, 15-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8I04ZY2JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

15-Methylpalmitic acid discovery and origin

An In-depth Technical Guide to 15-Methylpalmitic Acid: Discovery, Origin, and Biological Significance

This guide provides a comprehensive overview of this compound (iso-heptadecanoic acid), a branched-chain fatty acid with significant biological relevance. Tailored for researchers, scientists, and drug development professionals, this document details its discovery, natural origins, biosynthesis, and analytical methodologies.

Discovery and Origin

This compound, a saturated fatty acid with a methyl group at the 15th carbon, was first isolated from ox fat in 1955 by R. P. Hansen, F. B. Shorland, and N. June Cooke.[1] It is a naturally occurring iso-branched-chain fatty acid found across various biological systems.

Its primary origins include:

-

Bacteria: this compound is a significant component of the cell membranes of many bacterial species, particularly Gram-positive bacteria like Bacillus and Staphylococcus.[2][3][4]

-

Ruminant Fats: It is present in the meat and milk fat of ruminant animals such as cows, sheep, and goats.[5][6] Its presence in these animals is largely due to the microbial population in their rumen.

-

Human Milk: This fatty acid is also found in human breast milk, with varying concentrations between colostrum and mature milk.[7][8][9][10]

Data Presentation: Quantitative Occurrence

The concentration of this compound varies significantly depending on the source and physiological conditions.

| Source Organism/Fluid | Sample Type | Concentration/Percentage of Total Fatty Acids | Reference |

| Bacillus subtilis | Cellular Lipids | iso-C17:0: 7.11% | [2] |

| Staphylococcus aureus | Cellular Lipids | iso-C17:0 is a major fatty acid. | [4] |

| Bovine Milk | Milk Fat | iso-C17:0: ~0.40-0.53% | [11] |

| Human Milk | Colostrum | Present, concentration varies. | [8][9][10] |

| Human Milk | Mature Milk | Present, concentration varies. | [8][9][10] |

Biosynthesis of this compound

In bacteria, the biosynthesis of iso-branched-chain fatty acids, including this compound, follows a distinct pathway that diverges from the synthesis of straight-chain fatty acids at the priming step. The elongation of the fatty acid chain is then carried out by the fatty acid synthase II (FASII) system.

The key steps are:

-

Primer Synthesis: The biosynthesis of iso-C17:0 is initiated from isovaleryl-CoA, which is derived from the branched-chain amino acid leucine.[6]

-

Elongation: The isovaleryl-CoA primer is then elongated through successive additions of two-carbon units from malonyl-CoA by the FASII system. This multi-enzyme complex includes key components such as β-ketoacyl-ACP synthase (FabH), which catalyzes the initial condensation step.[6]

Biological Significance and Signaling Pathways

The primary established role of this compound, and branched-chain fatty acids in general, is the modulation of cell membrane fluidity in bacteria. The methyl branch disrupts the tight packing of fatty acid chains, thereby increasing membrane fluidity. This is crucial for bacteria to adapt to different environmental temperatures and stresses.[12]

Specific signaling pathways directly involving this compound are not yet well-elucidated. However, emerging research on branched-chain fatty acids suggests potential roles in cellular signaling:

-

Gene Expression: Some iso-BCFAs have been shown to influence the expression of genes involved in fatty acid synthesis and inflammation, such as FASN and SREBP1.[13]

-

Inflammatory Pathways: There is speculation that iso-BCFAs might modulate inflammatory responses through the MAPK/NFκB signaling pathway.[13]

-

PPARα Activation: Certain branched-chain fatty acids have been identified as activators of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[14]

It is important to note that much of the research on fatty acid signaling has focused on straight-chain saturated and unsaturated fatty acids. Further investigation is required to delineate the specific signaling roles of this compound.

Experimental Protocols: Analysis of this compound in Bacterial Lipids

The quantitative analysis of this compound is typically performed by gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization to its fatty acid methyl ester (FAME).

Detailed Methodology for FAME Analysis of Bacterial Lipids

This protocol outlines the steps for the extraction of total fatty acids from a bacterial culture, their conversion to FAMEs, and subsequent analysis by GC-MS.

-

Cell Harvesting and Lysis:

-

Harvest bacterial cells from a late-stationary phase culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using a method appropriate for the bacterial species (e.g., sonication, bead beating, or chemical lysis).

-

-

Lipid Extraction (Modified Folch Method):

-

To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly to ensure complete mixing and extraction of lipids into the organic phase.

-

Add a salt solution (e.g., 0.9% NaCl) to facilitate phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a methylation reagent, such as 1.25 M HCl in methanol or boron trifluoride in methanol.

-

Heat the mixture in a sealed vial (e.g., at 80°C for 1 hour) to facilitate the transesterification of fatty acids to their methyl esters.

-

Cool the reaction mixture and add water and a non-polar solvent (e.g., hexane).

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph: Agilent 7890 GC (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: 1 µL of the FAME extract in splitless mode.

-

Oven Temperature Program:

-

Initial temperature of 100°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 4°C/minute.

-

Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5975C MSD (or equivalent).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: Identify this compound methyl ester based on its retention time and mass spectrum compared to a known standard.

-

Quantification: Use an internal standard (e.g., heptadecanoic acid) for accurate quantification.

-

Conclusion

This compound is a widely distributed branched-chain fatty acid with a primary role in modulating membrane fluidity in bacteria. While its presence in ruminant fats and human milk is well-documented, its specific roles in higher organisms, particularly in cell signaling, are still under investigation. The established analytical methods, primarily GC-MS of FAMEs, provide a robust framework for its quantification and further exploration in various biological matrices. Future research is needed to fully elucidate the potential signaling pathways and therapeutic applications of this intriguing molecule.

References

- 1. The branched-chain fatty acids of ox fat. 2. The isolation of 15-methylhexadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skin-Specific Unsaturated Fatty Acids Boost the Staphylococcus aureus Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fstjournal.com.br [fstjournal.com.br]

- 8. Fatty acid composition of human colostrum and mature breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. heraldopenaccess.us [heraldopenaccess.us]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

15-Methylpalmitic Acid: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpalmitic acid, a C17 iso-branched-chain fatty acid, is a fascinating molecule gaining increasing attention within the scientific community. Unlike its straight-chain counterpart, palmitic acid, the methyl branch in this compound imparts unique physicochemical properties that influence its biological roles. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its analysis, and insights into its potential biological significance.

Natural Sources and Abundance of this compound

This compound is found across various biological systems, from microorganisms to mammals. Its presence is particularly notable in bacteria, ruminant fats, and human milk. The abundance of this fatty acid can vary significantly depending on the species, tissue, and physiological state.

Bacterial Sources

Bacteria, particularly those of the Bacillus genus, are prominent producers of branched-chain fatty acids, including this compound. These fatty acids are integral components of their cell membranes, playing a crucial role in maintaining membrane fluidity. In a study on Bacillus subtilis ONU551, this compound (iso-C17:0) was found to be a significant component of the cellular fatty acid profile[1].

Ruminant Fats and Dairy Products

Ruminant animals, such as cows, sheep, and goats, are another significant source of this compound. It is synthesized by the microbial population in the rumen and subsequently incorporated into the animal's tissues and milk fat. As a result, dairy products and ruminant meats contain detectable levels of this branched-chain fatty acid. The concentration of odd-chain and branched-chain fatty acids in ruminant fat is of particular interest as they are considered potential biomarkers for dairy fat intake[2][3][4]. The concentration of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), which includes the iso-form this compound, in cow's milk is approximately 1.2% and 0.54% of total fatty acids, respectively[2].

Human Milk

This compound is also a natural component of human breast milk. The fatty acid composition of human milk is dynamic and changes during the course of lactation, with differences observed between colostrum and mature milk[5][6][7]. While the overall percentage of saturated fatty acids is lower in colostrum compared to mature milk, the profile of specific fatty acids, including branched-chain variants, evolves to meet the nutritional needs of the developing infant[5].

Quantitative Data Summary

The following table summarizes the reported abundance of this compound in various natural sources.

| Natural Source | Sample Type | Abundance (% of Total Fatty Acids) | Analytical Method | Reference |

| Bacillus subtilis ONU551 | Cellular Fatty Acids | 7.11 ± 0.38 (as iso-C17:0) | GC-MS | [1] |

| Ruminant Fat (general) | Milk Fat | ~0.54 (as C17:0) | GC | [2] |

Note: Data for ruminant fat represents the total for C17:0, of which this compound is a major iso-form. Further research is needed to delineate the precise percentage of the 15-methyl isomer in various ruminant products.

Experimental Protocols

Accurate identification and quantification of this compound require robust analytical methodologies. Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for fatty acid analysis. The following sections detail the key steps involved in the analysis of this compound from bacterial and dairy samples.

Lipid Extraction and Derivatization Workflow

The general workflow for preparing samples for GC-MS analysis involves lipid extraction followed by derivatization to fatty acid methyl esters (FAMEs). This process increases the volatility of the fatty acids, making them amenable to gas chromatography.

Caption: General workflow for the analysis of this compound.

Detailed Methodology for Bacterial Fatty Acid Analysis

This protocol is adapted from methodologies used for the analysis of fatty acids in bacteria[8].

1. Sample Preparation (Cell Harvesting):

-

Grow bacterial cultures (e.g., Bacillus subtilis) to the desired growth phase.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and repeat the centrifugation.

-

Lyophilize the cell pellet to obtain a dry cell mass.

2. Lipid Extraction and Saponification:

-

To the dried cell pellet, add a saponification reagent (e.g., 1.0 mL of 15% w/v NaOH in 50% methanol).

-

Vortex the mixture and heat at 100°C for 30 minutes in a sealed tube.

3. Methylation:

-

Cool the tubes and add a methylation reagent (e.g., 2.0 mL of 6N HCl in methanol).

-

Vortex and heat at 80°C for 10 minutes.

4. FAMEs Extraction:

-

Cool the tubes and add an extraction solvent (e.g., 1.25 mL of hexane:methyl tert-butyl ether, 1:1 v/v).

-

Mix thoroughly by gentle inversion for 10 minutes.

-

Centrifuge to separate the phases and transfer the upper organic phase containing the FAMEs to a clean vial.

5. GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890 or similar.

-

Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 220°C at 5°C/min, hold for 10 min.

-

-

Injector Temperature: 250°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Identification: Based on retention time and comparison of mass spectra with known standards and libraries (e.g., NIST).

-

Detailed Methodology for Dairy Product Fatty Acid Analysis

This protocol is a general guide based on established methods for analyzing fatty acids in milk and dairy products[9][10].

1. Sample Preparation:

-

For liquid milk, use a known volume directly.

-

For solid or semi-solid dairy products (e.g., cheese, butter), accurately weigh a homogenized sample.

-

For milk powder, reconstitute in water or use the powder directly after thorough mixing[11].

2. Lipid Extraction:

-

Perform a lipid extraction using a modified Folch method:

-

To the sample, add a 2:1 (v/v) mixture of chloroform:methanol and homogenize.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge and collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

3. Transesterification:

-

To the extracted lipid residue, add a transesterification reagent (e.g., 2% H₂SO₄ in methanol or 0.5 M KOH in methanol).

-

Heat the mixture (e.g., 70°C for 1 hour for acidic catalysis or 50°C for 15 minutes for basic catalysis) in a sealed tube.

-

After cooling, add water and extract the FAMEs with hexane.

-

Wash the hexane layer with water to remove any residual catalyst.

4. GC-MS Parameters:

-

The GC-MS parameters can be similar to those described for bacterial analysis, with potential adjustments to the oven temperature program to optimize the separation of the more complex fatty acid profile found in dairy fat. A highly polar column (e.g., SP-2560, 100 m) is often recommended for resolving the various isomers present in milk fat.

Biological Significance and Potential Signaling Pathways

Branched-chain fatty acids like this compound play a crucial role in modulating the biophysical properties of cell membranes. The methyl branch disrupts the tight packing of fatty acyl chains, thereby increasing membrane fluidity[12]. This is particularly important for organisms that need to adapt to changes in temperature and other environmental stressors.

While the specific signaling pathways involving this compound are still under investigation, there is growing evidence that fatty acids, in general, can act as signaling molecules. Palmitic acid has been shown to influence various signaling pathways, including those involving Protein Kinase C (PKC)[13][14]. It is plausible that this compound, due to its structural similarity, could also modulate these or other signaling cascades.

In the context of bacteria, fatty acids have been implicated in quorum sensing, a cell-to-cell communication mechanism that regulates various physiological processes, including virulence factor production and biofilm formation[15][16][17]. It is an active area of research to determine if specific branched-chain fatty acids, such as this compound, have a direct role in bacterial communication.

Potential Signaling Cascade Involving Fatty Acids

The following diagram illustrates a hypothetical signaling pathway where a fatty acid, potentially including this compound, could influence cellular processes through the activation of Protein Kinase C.

Caption: Hypothetical signaling cascade initiated by a fatty acid.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a widespread distribution in the biological world. Its presence in bacteria, ruminant products, and human milk highlights its fundamental roles in membrane biology and nutrition. The detailed analytical protocols provided in this guide offer a robust framework for researchers to accurately identify and quantify this molecule in various matrices. Further investigation into the specific signaling pathways modulated by this compound will undoubtedly unveil new insights into its physiological and pathological significance, potentially opening new avenues for therapeutic intervention and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grazingguide.net [grazingguide.net]

- 4. Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid composition of human colostrum and mature breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fstjournal.com.br [fstjournal.com.br]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. 15-methyl Palmitic Acid, 1603-03-08 | BroadPharm [broadpharm.com]

- 13. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of Autophagy by Palmitic Acid via Protein Kinase C-mediated Signaling Pathway Independent of mTOR (Mammalian Target of Rapamycin) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria [mdpi.com]

- 17. Influence of Linoleic acid on Quorum Sensing in Proteus Mirabilis and Serratia Marcescens – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to the Biosynthesis of 15-Methylpalmitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 15-Methylpalmitic acid, an anteiso-branched-chain fatty acid. The document details the enzymatic steps, relevant quantitative data, and experimental protocols for its analysis, designed for professionals in research and drug development.

Introduction to this compound Biosynthesis

This compound, also known as isopentadecanoic acid, is a saturated fatty acid with a methyl branch at the antepenultimate carbon atom. Its biosynthesis is a fascinating process that diverges from the straight-chain fatty acid synthesis pathway by utilizing a unique primer derived from amino acid catabolism. This pathway is particularly prominent in certain bacteria, but has also been observed in other organisms. Understanding this pathway is crucial for fields ranging from microbial physiology to the development of novel therapeutics targeting fatty acid metabolism.

The biosynthesis of this compound can be broadly divided into two main stages:

-

Initiation: The process begins with the catabolism of the branched-chain amino acid L-isoleucine, which provides the starter unit, 2-methylbutyryl-CoA.

-

Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units derived from malonyl-CoA.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process. It begins with the conversion of L-isoleucine to the primer molecule, 2-methylbutyryl-CoA, which then enters the fatty acid synthesis cycle for elongation.

Initiation Phase: Isoleucine Catabolism

The initial phase involves the conversion of L-isoleucine into 2-methylbutyryl-CoA. This is a critical step as it provides the characteristic branched-chain starter unit for anteiso-fatty acid synthesis. The key enzymatic reactions are:

-

Transamination: L-isoleucine is first transaminated to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.

An In-Depth Technical Guide to 15-Methylpalmitic Acid: Nomenclature, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylpalmitic acid, a branched-chain fatty acid, is a subject of growing interest in various scientific disciplines, from microbiology to human health. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and known biological roles. It includes a detailed summary of its synonyms and systematic naming conventions, a compilation of its quantitative physical and chemical data, and an exploration of its involvement in cellular processes. This document also outlines experimental protocols for the analysis of fatty acids and discusses the biosynthesis of branched-chain fatty acids, providing essential information for researchers and professionals in drug development and life sciences.

Nomenclature and Synonyms

This compound is recognized by several names across different nomenclature systems. A clear understanding of these synonyms is crucial for effective literature research and communication.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molecular Weight | 270.45 g/mol | [3] |

| Physical Form | Solid powder | [3] |

| Melting Point | 59.5 - 60 °C | [4] |

| Boiling Point | 358.05 °C (estimated) | [4] |

| Solubility | Soluble in chloroform, ethanol, and ether. | [5] |

| Purity (typical) | ≥98% (capillary GC) | [3] |

| Kovats Retention Index | Standard polar: 2980 | [1] |

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The standard method for the analysis of this compound, like other fatty acids, involves its conversion to a more volatile fatty acid methyl ester (FAME) prior to GC-MS analysis. This derivatization improves chromatographic separation and detection.

3.1.1. Transesterification to Fatty Acid Methyl Ester (FAME)

-

Principle: The carboxylic acid group of the fatty acid is esterified with methanol, typically using a basic or acidic catalyst.

-

Base-Catalyzed Method (Methanolic Potassium Hydroxide):

-

Weigh approximately 0.1 g of the lipid sample into a screw-top test tube.

-

Add 2 mL of heptane and shake to dissolve the sample.

-

Add 0.2 mL of a 2 M methanolic potassium hydroxide solution.

-

Cap the tube tightly and shake vigorously for 30 seconds.

-

Allow the layers to separate. The upper heptane layer containing the FAMEs is collected for GC-MS analysis.[6]

-

-

Acid-Catalyzed Method (Methanolic Hydrogen Chloride):

-

Dissolve the lipid sample in a 5% solution of anhydrous hydrogen chloride in methanol.

-

Reflux the solution for approximately two hours or maintain at 50°C overnight.

-

After cooling, add water and extract the FAMEs with a nonpolar solvent such as hexane or diethyl ether.

-

Wash the organic layer with a dilute potassium bicarbonate solution to neutralize excess acid.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to recover the FAMEs.[7]

-

3.1.2. GC-MS Analysis Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of FAMEs.

Biological Significance and Signaling Pathways

Branched-chain fatty acids (BCFAs) like this compound are integral components of bacterial cell membranes, where they play a crucial role in regulating membrane fluidity.[8] They are also found in various human tissues and fluids, including adipose tissue and breast milk, suggesting important physiological roles.[1] While specific signaling pathways for this compound are still under active investigation, the broader class of fatty acids is known to act as signaling molecules, primarily through interaction with nuclear receptors and G-protein coupled receptors (GPCRs).

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of iso-branched-chain fatty acids, such as this compound, typically utilizes isobutyryl-CoA as a primer. This contrasts with the synthesis of straight-chain fatty acids, which starts with acetyl-CoA. The elongation of the fatty acid chain then proceeds through the fatty acid synthase (FAS) complex.

References

- 1. mdpi.com [mdpi.com]

- 2. 15-methylhexadecanoic acid [webbook.nist.gov]

- 3. Methyl palmitate protects heart against ischemia/reperfusion-induced injury through G-protein coupled receptor 40-mediated activation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-methyl Palmitic Acid, 1603-03-08 | BroadPharm [broadpharm.com]

- 5. 15-METHYLHEXADECANOIC ACID | 1603-03-8 [chemicalbook.com]

- 6. 15-methylhexadecanoic acid (CAS 1603-03-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 8. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 15-Methylpalmitic Acid in Bacterial Physiology and Adaptation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylpalmitic acid (iso-C17:0), a branched-chain fatty acid (BCFA), is a crucial component of the cell membrane in many bacterial species, profoundly influencing their survival and interaction with the environment. This technical guide provides an in-depth exploration of the biological roles of this compound, with a focus on its synthesis, its impact on membrane dynamics, and its implications for bacterial adaptation and potential as a target for novel antimicrobial strategies. We delve into the intricate regulatory networks governing its production and present detailed experimental protocols for its analysis, offering a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

Bacterial adaptation to diverse and often harsh environments is a testament to their remarkable physiological plasticity. A key element in this adaptability lies in the dynamic nature of their cell membranes. The composition of membrane phospholipids, particularly the fatty acid acyl chains, plays a critical role in maintaining membrane fluidity and integrity, which are essential for cellular processes ranging from nutrient transport to signal transduction. Branched-chain fatty acids (BCFAs) are major constituents of the membranes of many bacteria, especially Gram-positive organisms, and among them, this compound (iso-C17:0) is of significant interest.[1][2]

This guide will illuminate the multifaceted role of this compound, providing a technical overview of its biosynthesis, its influence on the biophysical properties of the bacterial membrane, and its contribution to stress tolerance and pathogenesis. Furthermore, we will explore the potential of the BCFA synthesis pathway as a target for the development of novel antimicrobial agents.

Biosynthesis of this compound

The synthesis of this compound is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), specifically leucine.[3][4] The biosynthetic pathway, a variant of the type II fatty acid synthesis (FASII) system, utilizes precursors derived from BCAA degradation to initiate the elongation of the fatty acid chain.

The key steps in the biosynthesis of iso-C17:0 are as follows:

-

Precursor Generation: The synthesis is initiated from isovaleryl-CoA, which is derived from the degradation of leucine. This initial step is catalyzed by the branched-chain α-keto acid dehydrogenase (Bkd) complex.[5][6]

-

Initiation of Fatty Acid Synthesis: Isovaleryl-CoA serves as a primer for the fatty acid synthesis pathway. The β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation reaction with malonyl-ACP.[7]

-

Elongation Cycles: A series of elongation cycles, each adding two carbon units from malonyl-ACP, is carried out by the enzymes of the FASII pathway (FabG, FabZ, and FabI/FabK).

-

Termination: The elongation process terminates after seven cycles, resulting in the formation of 15-methylpalmitoyl-ACP, which is then incorporated into membrane phospholipids.

Regulatory Mechanisms

The biosynthesis of this compound and other BCFAs is tightly regulated to ensure membrane homeostasis. In Bacillus subtilis, a model organism for studying BCFA synthesis, several key regulatory proteins have been identified:

-

BkdR: This transcriptional activator controls the expression of the bkd operon, which encodes the enzymes of the branched-chain α-keto acid dehydrogenase complex. The presence of isoleucine or valine induces the expression of this operon.[3][8][9]

-

CodY: This global transcriptional regulator, responsive to intracellular pools of BCAAs and GTP, represses the bkd operon.[10][11]

-

FapR: This global repressor of fatty acid synthesis genes is regulated by the levels of malonyl-CoA, linking fatty acid synthesis to the overall metabolic state of the cell.

Caption: Biosynthesis and regulation of this compound.

Role in Modulating Membrane Properties

The incorporation of this compound and other BCFAs has a profound impact on the biophysical properties of the bacterial membrane. The methyl branch in the acyl chain disrupts the tight packing of the phospholipid tails, thereby increasing membrane fluidity.[1] This is particularly crucial for bacteria that experience fluctuations in environmental temperature.

Quantitative Data on Fatty Acid Composition

The relative abundance of this compound in bacterial membranes varies depending on the species and environmental conditions. In Bacillus subtilis, for instance, the ratio of iso- to anteiso-branched fatty acids is modulated in response to temperature changes to maintain optimal membrane fluidity.[3]

| Bacterial Species | Growth Temperature (°C) | iso-C15:0 (%) | anteiso-C15:0 (%) | iso-C16:0 (%) | iso-C17:0 (%) | anteiso-C17:0 (%) | Reference |

| Bacillus subtilis | 37 | 25.1 | 46.2 | 4.3 | 12.3 | 12.1 | [3] |

| Bacillus subtilis | 20 | 10.8 | 60.1 | 1.9 | 5.2 | 22.0 | [3] |

| Bacillus cereus | 30 | 28.5 | 13.4 | 5.1 | 10.2 | 3.5 | [1] |

| Bacillus cereus | 10 | 15.2 | 25.8 | 2.3 | 4.9 | 10.1 | [1] |

Table 1: Relative abundance of major branched-chain fatty acids in Bacillus species at different growth temperatures.

Role in Bacterial Adaptation and Stress Response

The ability to remodel membrane lipid composition is a key strategy for bacterial survival under stressful conditions. The modulation of this compound content is a critical aspect of this adaptive response.

-

Cold Adaptation: At low temperatures, bacteria increase the proportion of anteiso-BCFAs and unsaturated fatty acids to counteract the decrease in membrane fluidity. While anteiso-forms have a more pronounced fluidizing effect, the adjustment of iso-BCFAs like this compound is also part of the long-term adaptation strategy.[8]

-

pH Stress: Changes in external pH can also trigger alterations in the membrane fatty acid profile. In some bacteria, adaptation to acidic or alkaline environments involves adjusting the ratio of different BCFAs, including iso-C17:0, to maintain membrane integrity and function.

-

Antibiotic Resistance: The fluidity of the bacterial membrane can influence its susceptibility to certain antibiotics, particularly those that target the cell membrane or require transport across it. While a direct quantitative link between the percentage of this compound and the minimum inhibitory concentration (MIC) of specific antibiotics is an area of ongoing research, it is established that alterations in membrane fluidity due to changes in BCFA composition can contribute to antibiotic resistance.[1][12] A more fluid membrane may hinder the action of membrane-disrupting peptides, while a more rigid membrane might affect the function of membrane-associated efflux pumps.

Caption: Experimental workflow for analyzing bacterial fatty acids and membrane fluidity.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and derivatization of total fatty acids from bacterial cells for analysis by GC-MS.

Materials:

-

Bacterial cell pellet

-

Methanol, Chloroform, 0.9% NaCl solution (ice-cold)

-

1.25 M HCl in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., heptadecanoic acid)

Procedure:

-

Cell Harvesting and Lysis: Harvest bacterial cells by centrifugation and wash with ice-cold 0.9% NaCl. Resuspend the pellet in methanol.

-

Lipid Extraction (Bligh-Dyer Method): Add chloroform and water to the methanol suspension to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water). Vortex vigorously and centrifuge to separate the phases. Collect the lower chloroform phase containing the lipids. Repeat the extraction on the upper aqueous phase.

-

Fatty Acid Methyl Ester (FAME) Preparation: Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen. Add 1.25 M HCl in methanol and the internal standard. Heat at 85°C for 1 hour.

-

FAME Extraction: After cooling, add hexane and saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis: Dry the hexane extract over anhydrous sodium sulfate and inject it into the GC-MS system. Identify and quantify FAMEs by comparing their retention times and mass spectra with those of known standards.

Measurement of Bacterial Membrane Fluidity by Fluorescence Anisotropy

This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity.

Materials:

-

Bacterial cell suspension

-

Phosphate-buffered saline (PBS)

-

DPH stock solution (2 mM in tetrahydrofuran)

-

Fluorometer with polarization filters

Procedure:

-

Cell Preparation: Wash bacterial cells with PBS and resuspend to a specific optical density (e.g., OD600 of 0.5).

-

Probe Labeling: Add DPH stock solution to the cell suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30 minutes to allow the probe to incorporate into the cell membranes.

-

Fluorescence Anisotropy Measurement: Measure the fluorescence intensity of the DPH-labeled cells using a fluorometer with excitation at 360 nm and emission at 430 nm. Record the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light.

-

Calculation of Anisotropy (r): Calculate the fluorescence anisotropy using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument. A lower anisotropy value indicates higher membrane fluidity.

Implications for Drug Development

The essentiality of the BCFA biosynthesis pathway in many pathogenic bacteria, coupled with its absence in humans, makes it an attractive target for the development of novel antibacterial drugs. Inhibitors targeting key enzymes in this pathway, such as FabH or the Bkd complex, could disrupt membrane integrity and function, leading to bacterial cell death.

Furthermore, understanding how bacteria modulate their membrane composition, including the levels of this compound, in response to antibiotic stress can inform the development of strategies to overcome antibiotic resistance. For example, compounds that interfere with the adaptive changes in membrane fluidity could potentiate the activity of existing antibiotics.

Conclusion

This compound is a vital component of the bacterial cell membrane, playing a critical role in maintaining membrane fluidity and enabling adaptation to environmental stresses. Its biosynthesis is intricately linked with branched-chain amino acid metabolism and is subject to complex regulatory networks. The ability of bacteria to modulate the levels of this and other branched-chain fatty acids is fundamental to their survival and pathogenesis. A thorough understanding of the biological role of this compound not only provides insights into bacterial physiology but also opens new avenues for the development of innovative antimicrobial therapies. Further research focusing on the specific interplay between this compound content and antibiotic susceptibility will be crucial in realizing the full therapeutic potential of targeting this key bacterial fatty acid.

References

- 1. Impact of Bacterial Membrane Fatty Acid Composition on the Failure of Daptomycin To Kill Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of BkdR, a Transcriptional Activator of the SigL-Dependent Isoleucine and Valine Degradation Pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of bkdR, a transcriptional activator of the sigL-dependent isoleucine and valine degradation pathway in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Branched-Chain Amino Acid Transport in Bacillus subtilis CodY Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic engineering of the branched fatty acid metabolic pathway of Bacillus subtilis for the overproduction of surfactin C14 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation of bacteria lipid composition with antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipid-mediated antimicrobial resistance: a phantom menace or a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 15-Methylpalmitic Acid in Cell Membrane Dynamics and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpalmitic acid (15-MPA), a C17 iso-branched-chain fatty acid (BCFA), is an integral component of cell membranes, particularly in bacteria, and is also found in various dietary sources such as dairy and fermented foods. Unlike its straight-chain counterpart, palmitic acid, the methyl branch in 15-MPA introduces a structural perturbation that significantly alters its biophysical properties and, consequently, its functional role within the lipid bilayer. This technical guide provides an in-depth exploration of the function of 15-MPA in cell membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. Understanding the nuanced effects of 15-MPA on membrane architecture and cellular communication is crucial for researchers in membrane biophysics, microbiology, and drug development, as it offers insights into mechanisms of environmental adaptation and potential therapeutic targets.

Modulation of Cell Membrane Fluidity and Structure by this compound

The defining characteristic of 15-MPA in cell membranes is its ability to modulate membrane fluidity. The methyl group near the end of the acyl chain disrupts the tight packing of fatty acid tails, thereby increasing the fluidity of the membrane. This is particularly critical for organisms that experience temperature fluctuations, as it allows them to maintain membrane function at lower temperatures.

Quantitative Effects on Membrane Properties

The incorporation of 15-MPA and other BCFAs into phospholipid bilayers has quantifiable effects on their physical properties, most notably the phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like to a fluid-like state.

| Fatty Acid in Phospholipid | Phase Transition Temperature (Tm) | Effect on Membrane Fluidity | Reference |

| Di-palmitoylphosphatidylcholine (DPPC) (16:0) | 41 °C | Baseline (lower fluidity) | [1] |

| Di-oleoylphosphatidylcholine (DOPC) (18:1) | -18 °C | Increased fluidity | [1] |

| Phosphatidylcholine with iso-C16:0 (15-MPA) | 22 °C | Increased fluidity compared to straight-chain saturated | [2] |

| Phosphatidylcholine with anteiso-C15:0 | -16.5 °C | Significantly increased fluidity | [2] |

Table 1: Comparison of Phase Transition Temperatures of Phospholipids Containing Different Fatty Acids.

As shown in Table 1, phospholipids containing the iso-branched 15-MPA exhibit a significantly lower phase transition temperature compared to their straight-chain saturated counterpart (DPPC), indicating a more fluid membrane at physiological temperatures. While the anteiso isomer has an even more pronounced fluidizing effect, 15-MPA plays a crucial role in maintaining membrane fluidity, especially in bacteria that need to adapt to cold environments.

The workflow for investigating the impact of 15-MPA on membrane fluidity typically involves the preparation of model membranes (liposomes) and subsequent biophysical analysis.

References

15-Methylpalmitic Acid as a Biomarker in Metabolic Studies: An In-depth Technical Guide

Executive Summary: 15-Methylpalmitic acid, a C17 anteiso-branched-chain fatty acid (BCFA), is emerging as a significant biomarker in the study of metabolic health. Unlike its straight-chain counterparts, which are often associated with adverse metabolic outcomes, this compound and other BCFAs are primarily of microbial and dairy origin and appear to play a distinct role in metabolic regulation. This guide provides a comprehensive technical overview of this compound, including its biosynthesis, its association with metabolic diseases, detailed experimental protocols for its quantification, and its influence on key signaling pathways. The information is intended for researchers, scientists, and drug development professionals investigating novel biomarkers and therapeutic targets in metabolic disease.

Introduction to this compound

Chemical Structure and Properties

This compound (also known as 15-methylhexadecanoic acid) is a saturated fatty acid with a methyl group located on the antepenultimate (n-2) carbon, classifying it as an anteiso fatty acid. This branching structure imparts unique physical properties, such as a lower melting point compared to its straight-chain analog, which influences the fluidity of cell membranes.

-

Chemical Formula: C17H34O2[1]

-

Molecular Weight: 270.457 g/mol [1]

-

Structure: The methyl branch at the anteiso position results from its biosynthesis using isoleucine as a primer.

Biological Sources and Significance

This compound is not synthesized endogenously in humans. Its presence in the body is primarily attributed to two sources:

-

Dietary Intake: It is found in dairy products, ruminant meats, and certain fermented foods.[1][2]

-

Gut Microbiota: Bacteria within the gastrointestinal tract are significant producers of various BCFAs, including the anteiso series.[3]

Biologically, it is a constituent of bacterial cell membranes, where it helps maintain fluidity.[3] It has also been identified in human breast milk, suggesting a potential role in infant development.[1]

This compound as a Metabolic Biomarker

Recent metabolomic studies have highlighted an association between circulating levels of BCFAs and metabolic health. While data specifically isolating this compound is still emerging and often grouped with other odd-chain or branched-chain fatty acids, the available evidence suggests a potentially protective role. Lowered concentrations of BCFAs have been noted in obese patients, and an inverse correlation has been found between serum BCFA levels and both triglyceride levels and C-reactive protein (CRP), an inflammatory marker.

It is critical to distinguish anteiso-17:0 (this compound) from the straight-chain odd-chain fatty acid heptadecanoic acid (17:0), which is also a biomarker for dairy fat intake. Their distinct structures likely confer different biological activities.

Key Signaling Pathways and Metabolic Roles

Biosynthesis of Anteiso-Branched-Chain Fatty Acids

The synthesis of this compound and other anteiso-BCFAs occurs primarily in bacteria via the fatty acid synthase II (FASII) system. The process begins with a primer derived from the branched-chain amino acid L-isoleucine. This primer, 2-methylbutyryl-CoA, is then elongated by the sequential addition of two-carbon units from malonyl-CoA.[4]

Modulation of Fatty Acid Synthesis and Inflammation

Studies on hepatocytes suggest that iso- and anteiso-BCFAs may have opposing effects on the expression of genes related to de novo lipogenesis and inflammation. While the straight-chain palmitic acid is known to promote the expression of Fatty Acid Synthase (FASN) via Sterol Regulatory Element-Binding Protein 1 (SREBP-1), some BCFAs may attenuate this pathway, potentially contributing to improved lipid profiles.

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices like plasma, serum, or tissue is typically achieved using gas chromatography-mass spectrometry (GC-MS). This requires lipid extraction, saponification to release esterified fatty acids, and derivatization to volatile fatty acid methyl esters (FAMEs).

Overview of Analytical Workflow

The general workflow involves sample preparation, addition of an internal standard (often a non-endogenous odd-chain fatty acid like C13:0 or a deuterated standard), lipid extraction, derivatization, and finally, instrumental analysis.

Detailed Protocol: Sample Preparation and Lipid Extraction (Plasma)

This protocol is adapted from established methods for total fatty acid analysis.

Materials:

-

Plasma sample (e.g., 100 µL)

-

Internal Standard (IS) working solution (e.g., Methyl Tridecanoate, 100 µg/mL in hexane)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

Pipette 100 µL of plasma into a glass centrifuge tube.

-

Spike the sample with a known amount of internal standard (e.g., 10 µL of 100 µg/mL Methyl Tridecanoate).

-

Add 2 mL of the chloroform:methanol (2:1) mixture to the tube.

-

Vortex vigorously for 2 minutes to precipitate proteins and ensure thorough mixing.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for an additional 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at room temperature. The dried lipid extract is now ready for derivatization.

Detailed Protocol: Derivatization to FAMEs (Acid-Catalyzed)

This is a common and robust method for converting both free fatty acids and saponified acyl chains into FAMEs.[5]

Materials:

-

Dried lipid extract

-

Boron Trifluoride (BF3) in Methanol (12-14% w/w)

-

Hexane (GC grade)

-

Saturated NaHCO₃ solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Heating block or water bath

Procedure:

-

To the dried lipid extract, add 2 mL of 12-14% BF3-Methanol reagent.[5]

-

Securely cap the tube and heat at 80°C for 1 hour in a heating block.[5]

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to neutralize the acidic catalyst and quench the reaction.

-

Vortex for 30 seconds to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new glass vial.

-

Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

-

The sample is now ready for GC-MS analysis. Transfer to a GC vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Conditions:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A mid-to-high polarity column is recommended to separate branched-chain isomers from straight-chain fatty acids. A DB-225ms (30 m x 0.25 mm x 0.25 µm) or similar is suitable.[6]

-

Injector: 250°C, Splitless mode.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 min.

-

Ramp 1: 10°C/min to 170°C, hold for 1 min.

-

Ramp 2: 5°C/min to 220°C, hold for 5 min.[6]

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or Full Scan (m/z 50-550) for profiling. The methyl ester of this compound will have a molecular ion (M+) at m/z 284.49 and characteristic fragmentation patterns.

-

Quantitative Data Summary

Quantitative data for this compound remains less reported than for more common fatty acids. The following table provides a representative structure for reporting such data when it becomes available through targeted analysis.

Table 1: Representative Plasma Concentrations of Fatty Acids in Metabolic Health vs. Disease

| Fatty Acid | Healthy Control (μg/mL) | Metabolic Syndrome (μg/mL) | Fold Change | P-value |

|---|---|---|---|---|

| Palmitic Acid (16:0) | Value | Value | Value | Value |

| This compound (a-17:0) | Value | Value | Value | Value |

| Heptadecanoic Acid (17:0) | Value | Value | Value | Value |

| Oleic Acid (18:1n9) | Value | Value | Value | Value |

(Note: This table is a template. Specific values require targeted studies for accurate reporting.)

Conclusion and Future Directions

This compound is a promising, yet understudied, biomarker in metabolic research. Its exogenous origin from diet and the gut microbiome places it at the interface of nutrition, microbial activity, and host metabolism. The clear distinction from pro-inflammatory straight-chain saturated fatty acids and its potential to modulate lipogenic and inflammatory pathways warrants further investigation.

Future research should focus on:

-

Targeted Quantification: Performing large-scale cohort studies to specifically quantify plasma and tissue levels of this compound and correlate them with the incidence and progression of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease.

-

Mechanistic Studies: Using cell culture and animal models to elucidate the direct effects of this compound on key metabolic signaling pathways, including insulin signaling, SREBP-1/FASN, and inflammatory cascades.

-

Microbiome Interactions: Investigating how changes in the gut microbiome composition affect the production of this compound and subsequent host metabolic health.

The detailed protocols provided herein offer a robust framework for researchers to accurately measure this branched-chain fatty acid, paving the way for a deeper understanding of its role as a biomarker and potential therapeutic agent.

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. 15-methyl Palmitic Acid, 1603-03-08 | BroadPharm [broadpharm.com]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physiological Effects of Iso-Branched-Chain Fatty Acids

Abstract

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on their carbon chain. Predominantly found in dairy products and ruminant meats, they are also synthesized by the gut microbiota and endogenously from branched-chain amino acids. Iso-branched-chain fatty acids (iso-BCFAs), which feature a methyl group on the penultimate carbon, are emerging as potent bioactive molecules with significant physiological effects. This technical guide provides a comprehensive overview of the current scientific understanding of iso-BCFAs, focusing on their roles in metabolic regulation, inflammation, and cellular signaling. We consolidate quantitative data from key studies, detail experimental methodologies, and visualize complex pathways to support further research and drug development efforts in this promising area.

Introduction to Iso-Branched-Chain Fatty Acids

Iso-BCFAs are a subclass of saturated fatty acids distinguished by a methyl branch at the n-2 position (the second-to-last carbon from the methyl end).[1][2] This structure contrasts with their isomers, anteiso-BCFAs, which have a branch at the n-3 position, and with linear straight-chain fatty acids (SCFAs).[2][3] This structural feature imparts unique physicochemical properties, such as a lower melting point and increased fluidity in cell membranes, similar to unsaturated fatty acids.[1][3]

The primary dietary sources of iso-BCFAs for humans are dairy products and ruminant meats, with daily intakes estimated to be between 400-600 mg.[4][5][6] They are also produced by gut bacteria and can be synthesized in mammalian cells from branched-chain amino acids like leucine and valine.[1][7][8] Growing evidence indicates that iso-BCFAs are not merely structural components but active signaling molecules that modulate key physiological processes. Observational studies have revealed that serum concentrations of iso-BCFAs are often lower in individuals with obesity and are inversely correlated with markers of metabolic disease, including triglycerides, insulin, and C-reactive protein (CRP), suggesting a protective role.[1][5][6]

Core Physiological Effects

Modulation of Lipid Metabolism

Iso-BCFAs have demonstrated significant effects on lipid metabolism, primarily by downregulating pathways involved in fatty acid and triglyceride synthesis.

-

Gene Expression in Hepatocytes: In vitro studies using the human hepatocyte cell line HepG2 have shown that 14-methylpentadecanoic acid (14-MPA), an iso-BCFA, significantly decreases the mRNA expression of key lipogenic genes. A dose-dependent reduction was observed for Fatty Acid Synthase (FASN), Sterol Regulatory Element-Binding Protein 1 (SREBP1), C-reactive protein (CRP), and Interleukin-6 (IL-6).[1] This suggests that iso-BCFAs may attenuate the synthesis of fatty acids and triglycerides in the liver.[1]

-

Gene Expression in Adipocytes: Similar effects were observed in human visceral adipocytes. Treatment with 14-MPA led to a dose-dependent decrease in the expression of genes involved in lipid synthesis and modification, including SREBP1, Stearoyl-CoA Desaturase (SCD1), Fatty Acid Elongase 6 (ELOVL6), and Fatty Acid Desaturase 1 and 2 (FADS1, FADS2).[9][10] Notably, ELOVL6 is crucial in obesity-induced pathologies, and its downregulation by iso-BCFAs is a key finding.[9]

-

In Vivo Animal Studies: A study using atherosclerotic apolipoprotein E and low-density lipoprotein receptor double knockout (ApoE−/−/Ldlr⁻/⁻) mice fed an iso-BCFA enriched diet for 12 weeks showed a significant reduction in serum triglyceride (by ~30%) and total cholesterol concentrations compared to the control group.[4][11] These findings support the anti-hyperlipidemic potential of iso-BCFA supplementation.[4]

Data Presentation: Effects on Lipid Metabolism Markers

| Model System | Iso-BCFA Used | Key Target (Gene/Metabolite) | Observed Effect | Reference |

| HepG2 Hepatocytes | 14-Methylpentadecanoic Acid | FASN mRNA | ↓ Decreased Expression | [1] |

| HepG2 Hepatocytes | 14-Methylpentadecanoic Acid | SREBP1 mRNA | ↓ Decreased Expression | [1] |

| Human Visceral Adipocytes | 14-Methylpentadecanoic Acid | SCD1 mRNA | ↓ Decreased Expression | [9] |

| Human Visceral Adipocytes | 14-Methylpentadecanoic Acid | ELOVL6 mRNA | ↓ Decreased Expression | [9] |

| ApoE−/−/Ldlr⁻/⁻ Mice | Iso-BCFA Enriched Diet | Serum Triglycerides | ↓ 30% Reduction | [4][11] |

| ApoE−/−/Ldlr⁻/⁻ Mice | Iso-BCFA Enriched Diet | Serum Total Cholesterol | ↓ Significant Reduction | [4][11] |

Anti-Inflammatory Properties

Chronic low-grade inflammation is a hallmark of metabolic diseases. Iso-BCFAs exhibit potent anti-inflammatory effects by modulating the expression of key inflammatory mediators.

-

Correlation with CRP: In human studies, serum levels of iso-BCFAs are inversely correlated with high-sensitivity C-reactive protein (hs-CRP), a primary marker of systemic inflammation.[1][4][5]

-

Gene Expression in Vitro: In HepG2 cells, 14-MPA treatment lowered the gene expression of CRP and IL-6.[1] In human adipocytes, iso-BCFA treatment significantly decreased the mRNA levels of pro-inflammatory genes IL-6, Cyclooxygenase-2 (COX-2), and Lipoxygenase-15 (ALOX-15).[9][10] This suggests that the lower levels of iso-BCFAs seen in obese patients may contribute to the chronic inflammation observed in adipose tissue.[9]

-

In Vivo Animal Studies: In the ApoE−/−/Ldlr⁻/⁻ mouse model, while serum CRP levels did not change significantly, the hepatic mRNA expression of Il6 was significantly lower in the iso-BCFA-fed group, indicating a reduction in liver inflammation.[4][11]

Data Presentation: Effects on Inflammatory Markers

| Model System | Iso-BCFA Used | Key Target (Gene/Marker) | Observed Effect | Reference |

| Human Serum (Obese Patients) | Endogenous Iso-BCFAs | C-Reactive Protein (CRP) | Inverse Correlation | [1][5] |

| HepG2 Hepatocytes | 14-Methylpentadecanoic Acid | CRP mRNA | ↓ Decreased Expression | [1] |

| HepG2 Hepatocytes | 14-Methylpentadecanoic Acid | IL-6 mRNA | ↓ Decreased Expression | [1] |

| Human Visceral Adipocytes | 14-Methylpentadecanoic Acid | IL-6 mRNA | ↓ Decreased Expression | [9] |

| Human Visceral Adipocytes | 14-Methylpentadecanoic Acid | COX-2 mRNA | ↓ Decreased Expression | [9] |

| ApoE−/−/Ldlr⁻/⁻ Mice | Iso-BCFA Enriched Diet | Hepatic Il6 mRNA | ↓ Decreased Expression | [4][11] |

Signaling Pathways and Molecular Mechanisms

The physiological effects of iso-BCFAs are mediated through the modulation of complex cellular signaling networks. While the exact mechanisms are still under investigation, current evidence points towards the involvement of key metabolic and inflammatory pathways.

-

SREBP1c and mTORC1 Signaling: The downregulation of lipogenic genes like FASN and SCD1 suggests that iso-BCFAs may interfere with the Sterol Regulatory Element-Binding Protein 1c (SREBP1c) pathway, a master regulator of lipid synthesis.[1][4] This pathway is often linked with mTORC1 signaling, which integrates nutrient signals to control cell growth and metabolism.

-

Inhibition of Fatty Acid Biosynthesis: Beyond gene expression, iso-BCFAs may directly inhibit enzymes crucial for fatty acid synthesis. Studies in breast cancer cells have shown that BCFAs can inhibit glucose-6-phosphate dehydrogenase, a key enzyme for producing the NADPH required for fatty acid synthesis.[12]

-

SUMOylation and Inflammation: Recent findings indicate that BCFAs can increase the level of Small Ubiquitin-like Modifier (SUMO) conjugation to proteins in intestinal cells. This process, known as SUMOylation, is critical for maintaining tissue integrity and limiting detrimental inflammation.[13]

Visualization: Proposed Signaling Pathway

Caption: Proposed mechanism of iso-BCFA action on lipid and inflammatory pathways.

Experimental Protocols

Reproducibility and advancement in the field rely on detailed methodologies. Below are protocols for key experiments cited in this guide.

In Vitro Gene Expression Analysis in Adipocytes

-

Cell Culture: Primary human visceral preadipocytes are differentiated into mature adipocytes over 14 days using a specialized differentiation medium.

-

Treatment: Mature adipocytes are incubated for 24 hours with the iso-BCFA 14-methylpentadecanoic acid (14-MPA) at various concentrations (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., ethanol).[9]

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). The concentration and purity are assessed via spectrophotometry. First-strand cDNA is then synthesized from the RNA template using a reverse transcription kit.

-

Quantitative Real-Time PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green chemistry. Specific primers are designed for target genes (SREBP1, SCD1, ELOVL6, IL-6, COX-2, etc.) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[9]

In Vivo Atherosclerosis Mouse Model

-

Animal Model: Male apolipoprotein E and low-density lipoprotein receptor double knockout (ApoE−/−/Ldlr⁻/⁻) mice, a model prone to developing hyperlipidemia and atherosclerosis, are used.[4]

-

Dietary Intervention: At 8 weeks of age, mice are randomly assigned to two groups: a control group receiving a standard chow diet (SD) and a treatment group receiving the same diet enriched with a mixture of iso-BCFAs (e.g., 0.2% by weight) for a period of 12 weeks.[4]

-

Biochemical Analysis: Blood samples are collected at baseline and at the end of the study via cardiac puncture. Serum levels of total cholesterol, triglycerides, and CRP are measured using automated biochemical analyzers.

-

Tissue Analysis:

-

Fatty Acid Profiling: Lipids are extracted from serum and tissues (liver, aorta) using the Folch method. Fatty acid methyl esters (FAMEs) are then prepared and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the fatty acid composition.[4]

-

Atherosclerotic Plaque Assessment: The aorta is dissected, stained with Oil Red O to visualize neutral lipid deposits within plaques, and the stained area is quantified using image analysis software.[4]

-

Vascular Inflammation: The activity of ecto-adenosine deaminase (eADA), a marker of vascular inflammation, is measured in aortic tissue homogenates.[4]

-

Hepatic Gene Expression: RNA is extracted from liver tissue, and qPCR is performed as described above to measure the expression of genes like Il6 and Crp.[4][11]

-

Visualization: Experimental Workflow for Animal Study

Caption: Workflow for the iso-BCFA supplementation study in atherosclerotic mice.

Contradictory Findings and Areas for Future Research

While the majority of evidence points to beneficial metabolic and anti-inflammatory effects, some findings warrant caution and further investigation. In the ApoE−/−/Ldlr⁻/⁻ mouse study, despite the positive effects on serum lipids, the iso-BCFA-fed group showed an increase in aortic lipid content and vascular inflammation (eADA activity).[4][11] This paradoxical result suggests that the effects of iso-BCFAs may be tissue-specific and context-dependent. It highlights that a reduction in circulating lipids does not automatically translate to reduced plaque formation in this specific animal model of advanced atherosclerosis.

Conclusion and Future Directions

Iso-branched-chain fatty acids are bioactive lipids with significant potential to modulate human health. The current body of evidence strongly supports their role in beneficially regulating lipid metabolism and inflammation, primarily through the downregulation of key genes in the liver and adipose tissue.

For drug development professionals , iso-BCFAs and their derivatives represent a novel class of molecules for targeting metabolic diseases such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease.

Key future directions for research include:

-

Human Clinical Trials: Well-controlled human intervention studies are necessary to confirm the therapeutic benefits of iso-BCFA supplementation on metabolic and inflammatory markers.

-

Mechanism of Action: Further research is needed to fully elucidate the molecular receptors and signaling pathways through which iso-BCFAs exert their effects.

-

Gut Microbiome Interaction: Investigating how dietary interventions can modulate the gut microbiota to increase the production of beneficial iso-BCFAs is a promising avenue for therapeutic development.

-

Resolving Contradictions: Further studies are required to understand the paradoxical pro-atherogenic effects observed in the aorta of ApoE−/−/Ldlr⁻/⁻ mice and to determine the relevance of this finding to human physiology.

References

- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-chain fatty acid content of foods and estimated intake in the USA | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. The impact of supplementation with iso-branched chain fatty acids in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-Milk Dairy Foods: Biological Mechanisms Underlying Beneficial Effects on Risk Markers for Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]

- 13. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-Methylpalmitic Acid in Food Science and Nutrition

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpalmitic acid (15-MPA), a saturated branched-chain fatty acid (BCFA), is emerging as a molecule of interest in the fields of food science and human nutrition. Unlike its straight-chain counterpart, palmitic acid, the methyl branch in 15-MPA confers unique physical and chemical properties that influence its dietary sources, metabolic fate, and potential biological activities. This technical guide provides a comprehensive overview of this compound, summarizing its presence in foods, detailing analytical methodologies, and exploring its nutritional and physiological significance.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Systematic Name | 15-Methylhexadecanoic acid | --INVALID-LINK-- |

| Common Name | Isoheptadecanoic acid | --INVALID-LINK-- |

| Molecular Formula | C17H34O2 | --INVALID-LINK-- |

| Molecular Weight | 270.45 g/mol | --INVALID-LINK-- |

| Structure | CH3-CH(CH3)-(CH2)13-COOH | --INVALID-LINK-- |

| Classification | Branched-chain saturated fatty acid (iso-fatty acid) | --INVALID-LINK-- |

Occurrence and Quantitative Data in Food Sources

This compound is primarily found in products derived from ruminant animals, a result of microbial synthesis in the rumen. It is also present in human milk and certain fermented foods. The following table summarizes the available quantitative data on the concentration of 15-MPA in various food matrices.

| Food Source | Concentration (% of total fatty acids) | Reference(s) |

| Bovine Milk Fat | 0.5 - 1.0% | [1] |

| Beef Tallow | ~0.8% | [2] |

| Lamb Fat | Varies, generally present in ruminant fats | [3] |

| Human Colostrum | Higher than mature milk | |

| Human Mature Milk | Lower than colostrum | [4][5] |

| Fermented Foods | Present in some, due to microbial activity |